4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide
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Overview
Description
4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide is a complex organic compound that features a pyrrolidine ring attached to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route includes the reaction of pyridine-2-carboxylic acid with 3-(pyridin-2-yloxymethyl)pyrrolidine under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity to these targets, leading to modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their biological activities and used in drug discovery.
Pyrrolizines: Another class of compounds with significant medicinal chemistry applications.
Prolinol derivatives: These compounds also feature a pyrrolidine ring and are studied for their biological activities.
4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide stands out due to its unique combination of pyridine and pyrrolidine moieties, which can result in distinct biological activities and applications .
Properties
IUPAC Name |
4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c17-16(21)14-9-13(4-7-18-14)20-8-5-12(10-20)11-22-15-3-1-2-6-19-15/h1-4,6-7,9,12H,5,8,10-11H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADPPPNKVJENAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=N2)C3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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